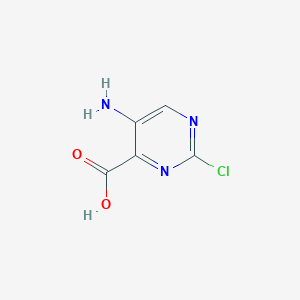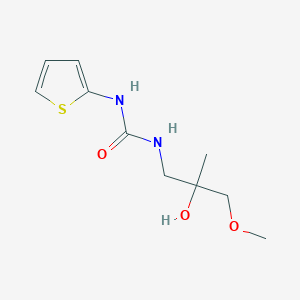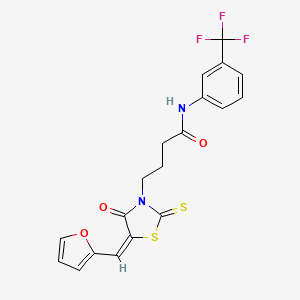
4-(3-Nitro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
Übersicht
Beschreibung
The compound “4-(3-Nitro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid” is a complex organic molecule. It contains an acridine ring, which is a tricyclic compound (consisting of two benzene rings joined by a pyridine ring). It also has a carboxylic acid group (-COOH) attached at the 9th position of the acridine ring. The benzylidene group attached at the 4th position of the acridine ring contains a nitro group (-NO2) at the 3rd position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar acridine ring system, the sp2 hybridized benzylidene group, and the nitro group. The presence of the nitro group would introduce significant electron-withdrawing character, which could affect the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating acridine ring. The carboxylic acid group could undergo typical acid-base reactions, and the nitro group could potentially be reduced to an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of the polar carboxylic acid and nitro groups could enhance its solubility in polar solvents .Wirkmechanismus
The mechanism of action of 4-(3-Nitro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the PI3K/Akt pathway. In addition, this compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. Moreover, this compound has been shown to activate the Nrf2 pathway, which is a key regulator of antioxidant defense.
Biochemical and physiological effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce DNA damage and inhibit DNA repair mechanisms. In addition, this compound has been shown to induce oxidative stress and inhibit cell migration and invasion. Moreover, this compound has been shown to inhibit angiogenesis, which is a key process in tumor growth and metastasis. Furthermore, this compound has been shown to reduce inflammation and oxidative stress in various animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3-Nitro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid in lab experiments is its high potency and selectivity. This compound has been shown to possess anti-cancer and anti-inflammatory effects at low concentrations, which makes it an attractive candidate for further development. Moreover, this compound has been shown to possess good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the development of 4-(3-Nitro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid as a therapeutic agent. One of the potential applications of this compound is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to possess neuroprotective effects in various animal models of these diseases, and further studies are needed to determine its efficacy in humans. Moreover, this compound has been shown to possess anti-cancer effects, and further studies are needed to determine its potential as a chemotherapeutic agent. Furthermore, this compound has been shown to possess anti-inflammatory effects, and further studies are needed to determine its potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, this compound is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. The synthesis of this compound involves the condensation of 3-nitrobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under basic conditions. This compound has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The mechanism of action of this compound is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to possess a wide range of biochemical and physiological effects, and further studies are needed to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4-(3-Nitro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves the condensation of 3-nitrobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The purity and yield of this compound can be improved by using different purification techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(3-Nitro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro and in vivo. Moreover, this compound has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in various animal models of neurodegenerative diseases.
Safety and Hazards
Eigenschaften
IUPAC Name |
(4E)-4-[(3-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c24-21(25)19-16-8-1-2-10-18(16)22-20-14(6-4-9-17(19)20)11-13-5-3-7-15(12-13)23(26)27/h1-3,5,7-8,10-12H,4,6,9H2,(H,24,25)/b14-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBICDYRXQOLKBN-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C(=C3C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49724884 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N1-(2-ethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2516368.png)
![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2516370.png)
![benzyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2516374.png)


![1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2516380.png)
![2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2516381.png)
![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride](/img/structure/B2516384.png)



![(E)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine](/img/structure/B2516388.png)
![2-cyclopentyl-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2516389.png)
